N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-thiophenecarboxamide -

N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-thiophenecarboxamide

Catalog Number: EVT-4580812
CAS Number:
Molecular Formula: C20H24N4O2S
Molecular Weight: 384.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-Carboxamide (D2AAK4)

  • Compound Description: D2AAK4 is a multi-target ligand exhibiting affinity for aminergic G protein-coupled receptors (GPCRs) []. It demonstrates potential antipsychotic activity with low affinity for off-targets []. D2AAK4 interacts with aminergic GPCRs through an electrostatic interaction between its protonatable nitrogen atom and the conserved Asp 3.32 of the receptors [].
  • Relevance: While D2AAK4 shares the benzimidazole moiety with N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-thiophenecarboxamide, it significantly differs in its overall structure. The presence of the piperidine and 2-hydroxyphenyl substituents in D2AAK4 distinguishes it from the target compound's morpholine, propyl, and thiophene groups. The structural differences contribute to their distinct pharmacological profiles. For instance, D2AAK4 targets aminergic GPCRs, while the research on the target compound does not explore this target class. You can find more information about D2AAK4 in this research paper: [].

Methyl N-[5-(3'-Iodobenzoyl)-1H-Benzimidazol-2-yl]Carbamate

  • Compound Description: This compound demonstrates potent cytotoxic activity against various cancer cell lines, including neuroblastoma and glioblastoma []. Its structure permits the incorporation of imaging and therapeutic radionuclides, making it a potential theranostic agent [].

N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues

  • Compound Description: This series of compounds was developed as potential multifunctional drugs for Parkinson's disease [, ]. These analogues target dopamine D2 and D3 receptors [, ]. Within this series, (-)-21a emerged as a potent D2/D3 agonist, and (-)-34 exhibited partial agonist activity [].
  • Relevance: Although structurally distinct from N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-thiophenecarboxamide, these analogues share a common focus on the development of therapeutic agents targeting neurological pathways. Both the target compound, with its benzimidazole core, and the N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues, highlight the exploration of heterocyclic scaffolds in medicinal chemistry. The structural diversity within these compounds underscores the ongoing search for optimal pharmacological profiles in the context of complex neurological disorders. You can find more information about these analogues in this research paper: and [, ].

N-{5-((4-Fluorophenyl)carbonyl)-1H-benzimidazol-2-yl}-2-(3-oxo-2,3-dihydro-1H-substitutedisoindol-1-yl)hydrazine carboxamides

  • Compound Description: These compounds were synthesized and evaluated for their cytotoxic and antioxidant activities []. Among the series, the para-chloro derivative exhibited cytotoxic activity, while the ortho-fluoro derivative displayed antioxidant properties [].

Properties

Product Name

N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-thiophenecarboxamide

IUPAC Name

N-[2-(morpholin-4-ylmethyl)-1-propylbenzimidazol-5-yl]thiophene-2-carboxamide

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C20H24N4O2S/c1-2-7-24-17-6-5-15(21-20(25)18-4-3-12-27-18)13-16(17)22-19(24)14-23-8-10-26-11-9-23/h3-6,12-13H,2,7-11,14H2,1H3,(H,21,25)

InChI Key

WSUDLYSLUHYIGU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N=C1CN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.